![molecular formula C19H22N2O B4894616 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'MTBDT' and is widely used in the synthesis of various organic compounds.
科学的研究の応用
MTBDT has numerous scientific research applications, and it is widely used in the synthesis of various organic compounds such as heterocyclic compounds, chiral compounds, and natural products. It is also used in the development of new drugs, especially for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MTBDT has also been used in the development of new materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of MTBDT is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, and it has also been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
MTBDT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
実験室実験の利点と制限
The advantages of using MTBDT in lab experiments include its cost-effectiveness, efficiency, and versatility. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are numerous future directions for the research and development of MTBDT. One potential direction is the development of new drugs based on MTBDT for the treatment of various diseases. Another direction is the synthesis of new organic compounds using MTBDT as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of MTBDT and its potential applications in various fields.
Conclusion:
In conclusion, 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has numerous scientific research applications. Its cost-effectiveness, efficiency, and versatility make it an attractive compound for use in various fields. Further research is needed to fully understand its mechanism of action and potential applications, and to develop new drugs and organic compounds based on MTBDT.
合成法
The synthesis of MTBDT involves the reaction of 2-methylbenzylamine with maleic anhydride followed by cyclization with ammonia. The resulting product is MTBDT, which is a yellow crystalline powder. This synthesis method is widely used in the production of MTBDT, and it is a cost-effective and efficient method.
特性
IUPAC Name |
11-[(2-methylphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-5-2-3-6-16(14)12-20-10-15-9-17(13-20)18-7-4-8-19(22)21(18)11-15/h2-8,15,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPXTEACSVCASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)
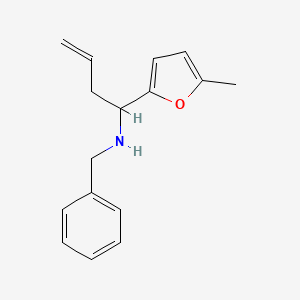
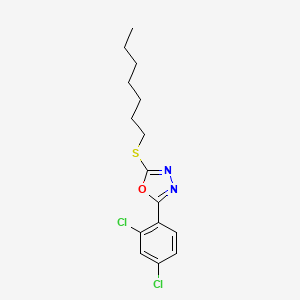
![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
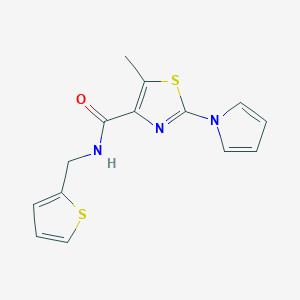
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
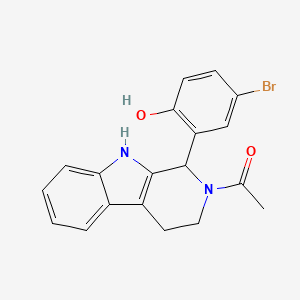
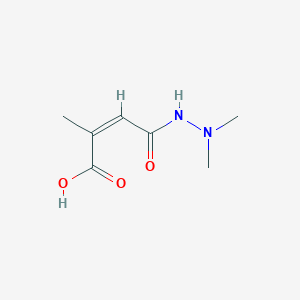
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)